molecular formula C16H19NO3 B5313630 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide

2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide

Cat. No. B5313630
M. Wt: 273.33 g/mol
InChI Key: NISMTPFHWOQTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide, also known as FMAU, is a synthetic compound that has been studied for its potential applications in the field of medical imaging. FMAU is a radiotracer that can be used in PET imaging to detect tumor cells and monitor their response to treatment.

Mechanism of Action

2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide is a radiotracer that is taken up by tumor cells due to their increased metabolic activity. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide is converted into a phosphorylated form by thymidine kinase, an enzyme that is overexpressed in tumor cells. The phosphorylated form of 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide accumulates in tumor cells and can be detected by PET imaging.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide is a relatively safe compound that has low toxicity and is well-tolerated by patients. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide does not have any significant biochemical or physiological effects on the body, other than its ability to be taken up by tumor cells and detected by PET imaging.

Advantages and Limitations for Lab Experiments

2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide has several advantages for lab experiments, including its high sensitivity and specificity for detecting tumor cells. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide PET imaging can provide real-time information on tumor growth and response to treatment. However, 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide has some limitations, including its short half-life, which requires that it be synthesized on-site and used immediately. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide PET imaging is also relatively expensive and may not be widely available in all medical centers.

Future Directions

There are several future directions for research on 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide. One area of research is the development of new synthesis methods that can produce 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide more efficiently and at lower cost. Another area of research is the optimization of 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide PET imaging protocols to improve its sensitivity and specificity for detecting tumor cells. Additionally, 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide may have potential applications in other areas of medical imaging, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide involves several steps, including the reaction of 5-methyl-2-furanmethanol with N-methyl-N-phenylacetamide to form 5-methyl-2-furanylmethyl-N-methyl-N-phenylacetamide. This intermediate product is then reacted with methoxyamine hydrochloride to form 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide. The final product is purified by column chromatography and characterized by NMR spectroscopy.

Scientific Research Applications

2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide has been studied extensively for its potential applications in medical imaging. PET imaging using 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide can detect tumor cells and monitor their response to treatment. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide has been shown to be effective in detecting various types of cancer, including breast cancer, prostate cancer, and lung cancer. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide PET imaging has also been used to evaluate the efficacy of cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-methoxy-N-methyl-N-[(5-methylfuran-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12-9-10-14(20-12)11-17(2)16(18)15(19-3)13-7-5-4-6-8-13/h4-10,15H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISMTPFHWOQTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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